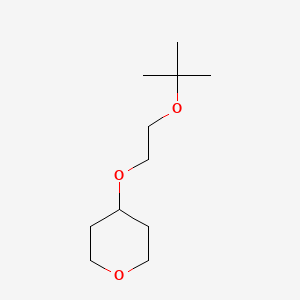

4-(2-Tert-butoxyethoxy)tetrahydropyran

Description

Properties

Molecular Formula |

C11H22O3 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxy]ethoxy]oxane |

InChI |

InChI=1S/C11H22O3/c1-11(2,3)14-9-8-13-10-4-6-12-7-5-10/h10H,4-9H2,1-3H3 |

InChI Key |

JBENKOJFVXYCQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCOC1CCOCC1 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 4-(2-Tert-butoxyethoxy)tetrahydropyran?

The following technical guide details the chemical properties, synthesis, and applications of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a specialized ether intermediate used in pharmaceutical development.

CAS Number: 398487-55-3

Molecular Formula: C

Executive Summary

4-(2-Tert-butoxyethoxy)tetrahydropyran is a bifunctional ether intermediate characterized by a tetrahydropyran (THP) ring substituted at the 4-position with a tert-butyl-protected ethylene glycol chain.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Quinoline-based VEGF (Vascular Endothelial Growth Factor) inhibitors.[1]

Its chemical value lies in its orthogonal stability : the tetrahydropyran ether linkage is robust under basic and nucleophilic conditions, while the distal tert-butyl ether functions as an acid-labile protecting group.[1] This duality allows researchers to modify the THP core or attached pharmacophores before selectively unmasking the primary alcohol for further conjugation.[1]

Chemical Structure & Physical Properties[1][2]

Structural Analysis

The molecule consists of three distinct domains:

-

Tetrahydropyran Core (THP): A saturated six-membered oxygen heterocycle.[1] Unlike the acetal-like 2-THP protecting group, the substituent here is at the 4-position , making it a stable secondary ether.[1]

-

Ethoxy Linker: A two-carbon spacer (-OCH

CH -

Tert-butyl Terminus: A bulky, acid-sensitive protecting group masking the terminal oxygen.[1]

Physicochemical Data Profile

Note: As a specialized intermediate, some values are predicted based on structure-property relationships (SPR) and similar glycol ethers.[1]

| Property | Value / Description | Confidence |

| Physical State | Colorless to pale yellow liquid | High |

| Boiling Point | 245–255 °C (at 760 mmHg) | Predicted |

| Density | 0.94 ± 0.05 g/cm³ | Predicted |

| LogP | 1.3 | Calculated |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene.[1] Insoluble in water.[1] | High |

| Flash Point | >100 °C | Predicted |

| Refractive Index | 1.44–1.46 | Predicted |

Chemical Reactivity & Stability[1][2][3]

Acid Sensitivity (The Core Mechanism)

The defining chemical feature of this compound is the differential stability of its ether bonds.[1]

-

THP-4-Ether Linkage: Stable to dilute acids and strong bases.[1]

-

Tert-butyl Ether Linkage: Highly sensitive to strong Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., TiCl

).[1]

Upon treatment with Trifluoroacetic Acid (TFA), the tert-butyl group undergoes E1 elimination to form isobutylene, revealing the primary alcohol.[1] In the presence of TFA, this alcohol is often isolated as the trifluoroacetate ester.[1]

Stability Profile

-

Oxidation: The ether backbone is susceptible to peroxide formation upon prolonged exposure to air/light.[1] Storage under nitrogen is required.[1]

-

Nucleophiles: Inert to Grignard reagents, hydrides (LiAlH

), and organolithiums, making it an excellent scaffold for modification of other functional groups in a complex molecule.[1]

Experimental Protocols

Synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran

Rationale: A Williamson ether synthesis is the most reliable route, utilizing the nucleophilicity of the THP-4-alkoxide.[1]

Reagents:

-

4-Hydroxytetrahydropyran (1.0 eq)[1]

-

2-Tert-butoxyethyl bromide (1.2 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)[1]

-

Solvent: Anhydrous DMF or THF[1]

Protocol:

-

Activation: In a flame-dried flask under N

, dissolve 4-hydroxytetrahydropyran in anhydrous DMF. Cool to 0°C.[1][2] -

Deprotonation: Add NaH portion-wise.[1] Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure complete alkoxide formation.

-

Alkylation: Cool back to 0°C. Add 2-tert-butoxyethyl bromide dropwise.

-

Reaction: Heat to 60°C and stir for 12–18 hours. Monitor by TLC (stain with PMA or KMnO

).[1] -

Workup: Quench carefully with saturated NH

Cl. Extract with Ethyl Acetate (3x).[1] Wash organics with water and brine to remove DMF.[1] -

Purification: Dry over Na

SO

Selective Deprotection (Acidolysis)

Rationale: Removal of the t-butyl group to generate the free alcohol or ester derivative.[1]

Protocol:

-

Dissolve 4-(2-tert-butoxyethoxy)tetrahydropyran in Dichloromethane (DCM).

-

Add Trifluoroacetic Acid (TFA) (Ratio 1:1 v/v DCM/TFA).[1]

-

Stir at RT for 2–4 hours.

-

Observation: Evolution of isobutylene gas (bubbling) indicates reaction progress.[1]

-

Result: Yields 4-(2-hydroxyethoxy)tetrahydropyran (or the TFA ester if not hydrolyzed during workup).

Mechanistic Visualization

Synthesis and Acid Cleavage Pathway

The following diagram illustrates the construction of the ether linkage and the specific acid-catalyzed deprotection mechanism used in drug synthesis.

Figure 1: Synthetic route from commercial precursors to the target ether, followed by the acid-mediated unmasking of the alcohol functionality.[1]

Applications in Drug Discovery

The primary application of 4-(2-Tert-butoxyethoxy)tetrahydropyran is as a linker scaffold in the synthesis of VEGF inhibitors (e.g., Quinoline derivatives).[1]

-

Linker Chemistry: The 4-position of the THP ring provides a non-aromatic, metabolically stable anchor.[1] The ethoxy chain extends the pharmacophore away from the core, allowing binding into specific protein pockets.[1]

-

Solubility Enhancement: The ether oxygens increase the polarity and hydrogen-bond accepting capability of the final drug molecule compared to an all-carbon chain, potentially improving oral bioavailability.[1]

-

Process Efficiency: The tert-butyl group survives initial coupling steps (e.g., attaching the THP ring to a quinoline core) and is removed only in the final stages, minimizing side reactions.[1]

Safety & Handling

-

Peroxide Hazard: As a glycol ether derivative, this compound can form explosive peroxides.[1] Test with starch-iodide paper before distillation or heating.[1]

-

Flammability: Treat as a flammable liquid (Class 3).[1]

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon).

References

-

Molaid Chemicals. (n.d.).[1] 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS 398487-55-3.[1] Retrieved from [Link]

-

United States Patent Office. (2003).[1] Quinoline derivatives having VEGF inhibiting activity. Patent Application US20030199491A1.[1] Retrieved from

-

Organic Chemistry Portal. (n.d.).[1] Tetrahydropyranyl Ethers in Organic Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(2-Tert-butoxyethoxy)tetrahydropyran

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile structural component in drug design.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of a specific derivative, 4-(2-Tert-butoxyethoxy)tetrahydropyran. We will delve into the stereoelectronic factors governing the conformation of the six-membered heterocyclic ring and the influence of the bulky 4-substituent. Furthermore, this guide will outline key experimental and computational methodologies for the elucidation of its three-dimensional structure, providing researchers and drug development professionals with a robust framework for understanding and utilizing this class of molecules.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3] Its prevalence stems from its ability to impart desirable properties to a molecule, including improved metabolic stability, aqueous solubility, and reduced lipophilicity compared to its carbocyclic analogue, cyclohexane.[1] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to enhanced binding interactions with biological targets.[1] This guide focuses on 4-(2-Tert-butoxyethoxy)tetrahydropyran, a derivative that combines the foundational THP core with a flexible and sterically demanding side chain, making its conformational analysis a subject of significant interest.

Molecular Structure and Stereoisomerism

The molecular structure of 4-(2-Tert-butoxyethoxy)tetrahydropyran comprises two key components: the central tetrahydropyran ring and the 4-substituted (2-Tert-butoxyethoxy) side chain.

-

The Tetrahydropyran Ring: A six-membered saturated heterocycle with the chemical formula C₅H₁₀O. In its lowest energy state, the THP ring adopts a chair conformation, analogous to cyclohexane, to minimize angular and torsional strain.[4]

-

The 4-(2-Tert-butoxyethoxy) Substituent: This side chain consists of an ethoxy linker terminated by a bulky tert-butyl group. The presence of multiple single bonds within this substituent allows for considerable rotational freedom.

The substitution at the C4 position of the tetrahydropyran ring does not introduce a chiral center at that position. However, depending on the synthetic route, other stereocenters could potentially be introduced elsewhere in the molecule, which would lead to the existence of enantiomers and diastereomers. For the purpose of this guide, we will consider the conformational analysis of a single, achiral stereoisomer.

Conformational Analysis of the Tetrahydropyran Ring

The conformational landscape of the tetrahydropyran ring is dominated by the chair conformation. In this arrangement, the substituents on the ring can occupy two distinct types of positions: axial and equatorial.

-

Axial Positions: These bonds are parallel to the principal axis of the ring.

-

Equatorial Positions: These bonds are oriented towards the equator of the ring.

For a monosubstituted tetrahydropyran, there are two possible chair conformations that can interconvert via a process known as ring flipping. The energy barrier for this interconversion is relatively low, allowing for a dynamic equilibrium between the two conformers at room temperature. The position of this equilibrium is dictated by the steric and electronic properties of the substituent.

Steric Considerations and the A-Value

In general, substituents on a six-membered ring prefer to occupy the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.

For the 4-(2-Tert-butoxyethoxy) substituent, its considerable bulk, primarily due to the tert-butyl group, will result in a very strong preference for the equatorial position. The axial conformer would experience severe steric clashes, making it significantly higher in energy.

The Anomeric Effect

A key stereoelectronic phenomenon in heterocyclic chemistry is the anomeric effect.[5] This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor the axial orientation, contrary to what would be predicted based on sterics alone.[5] The origin of the anomeric effect is a topic of ongoing discussion, with explanations involving dipole-dipole interactions and hyperconjugation.[6][7] While the substituent in 4-(2-Tert-butoxyethoxy)tetrahydropyran is at the C4 position and thus not directly subject to the classical anomeric effect, understanding this principle is crucial for the broader context of tetrahydropyran chemistry.

Caption: Factors influencing the conformational equilibrium of substituted tetrahydropyrans.

Conformational Preference of 4-(2-Tert-butoxyethoxy)tetrahydropyran

Given the large steric bulk of the 4-(2-Tert-butoxyethoxy) substituent, it will overwhelmingly adopt the equatorial position in the chair conformation of the tetrahydropyran ring. The energy difference between the equatorial and axial conformers is expected to be substantial, effectively locking the molecule in the equatorial conformation.

The side chain itself also possesses conformational flexibility around the C-O and C-C single bonds. The preferred orientation of the side chain will be one that minimizes steric interactions with the tetrahydropyran ring.

Methodologies for Conformational Analysis

The determination of the precise three-dimensional structure and conformational preferences of 4-(2-Tert-butoxyethoxy)tetrahydropyran relies on a combination of experimental and computational techniques.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[8]

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of 4-(2-Tert-butoxyethoxy)tetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the proton-proton coupling constants (³J-values) provide valuable conformational information. The magnitude of the ³J-value between vicinal protons is related to the dihedral angle between them via the Karplus equation. Large coupling constants (typically 8-10 Hz) between adjacent axial protons are indicative of a chair conformation.

-

1D ¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis. NOESY detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For instance, correlations between the axial protons of the THP ring can confirm the chair conformation.

-

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Approach: Molecular Modeling

Computational chemistry offers a powerful means to predict and rationalize the conformational preferences of molecules.

Computational Protocol: Conformational Search and Energy Calculation

-

Structure Building: Construct the 3D structure of 4-(2-Tert-butoxyethoxy)tetrahydropyran using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for the flexible side chain. Molecular mechanics (MM) force fields, such as MMFF or AMBER, are suitable for this initial screening due to their computational efficiency.

-

Geometry Optimization and Energy Calculation: The low-energy conformers identified in the previous step should be subjected to geometry optimization and energy calculation at a higher level of theory. Density functional theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) provide a good balance of accuracy and computational cost.

-

Analysis: Compare the relative energies of the optimized conformers to determine the global minimum and the population of each conformer at a given temperature. The calculated geometric parameters (bond lengths, angles, dihedral angles) and NMR parameters can be compared with experimental data for validation.

| Method | Application | Strengths | Limitations |

| ¹H NMR | Determination of proton connectivity and dihedral angles | Provides direct experimental evidence of conformation in solution | Can be complex to interpret for molecules with overlapping signals |

| NOESY | Identification of through-space proton proximities | Unambiguously identifies spatially close protons | Intensity of NOE signals is distance-dependent and can be weak |

| Molecular Mechanics (MM) | Rapid conformational searching | Computationally inexpensive, good for large molecules | Accuracy is dependent on the quality of the force field |

| Quantum Mechanics (QM) | Accurate energy and geometry calculations | Provides high accuracy for small to medium-sized molecules | Computationally expensive, especially for large molecules |

Physicochemical Properties and Drug Development Implications

The tetrahydropyran ring is often incorporated into drug candidates to modulate their physicochemical properties.[1] Compared to a cyclohexane ring, the THP moiety generally leads to:

-

Lower Lipophilicity (LogP): The oxygen atom increases the polarity of the molecule, which can improve aqueous solubility and reduce off-target effects associated with high lipophilicity.

-

Improved ADME Properties: The introduction of the ether linkage can alter the metabolic profile of a drug, potentially blocking sites of metabolism and improving its pharmacokinetic profile.[1]

-

Hydrogen Bonding Capacity: The ring oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target.

The (2-Tert-butoxyethoxy) side chain will also significantly contribute to the overall properties of the molecule, increasing its lipophilicity and steric bulk. The design of such a substituent is often aimed at probing specific binding pockets in a target protein.

Conclusion

4-(2-Tert-butoxyethoxy)tetrahydropyran is a molecule whose three-dimensional structure is dominated by the strong preference of the bulky substituent for the equatorial position on a chair-like tetrahydropyran ring. This conformational rigidity, coupled with the tunable physicochemical properties imparted by the THP scaffold and the specific side chain, makes such molecules valuable probes in chemical biology and drug discovery. A thorough understanding of their conformational behavior, achieved through a synergistic application of advanced NMR spectroscopy and computational modeling, is paramount for the rational design of novel therapeutics.

References

-

Alves, M. J., & Rzepa, H. S. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Structure, 1157, 476-484. [Link]

-

Ferreira, F., & Rittner, R. (2014). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry, 12(30), 5644-5649. [Link][6]

-

Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings. Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1476. [Link]

-

Tsipis, C. A., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(3), 586-598. [Link][7]

-

Samitov, Y. Y., & Ganyushin, L. A. (1981). Application of NMR spectroscopy to the study of the three-dimensional structures of hydrogenated heterocycles (review). II. Configurations and conformations of the heterorings. Chemistry of Heterocyclic Compounds, 17(11), 1167-1201. [Link][8]

-

Gung, B. W., et al. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry, 58(6), 1419-1424. [Link]

-

Eliel, E. L., & Vierhapper, F. W. (1975). Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. The Journal of Organic Chemistry, 41(1), 199-203. [Link]

-

Paudel, Y. N., & Scheidt, K. A. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(7), 4146–4187. [Link][3]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]

- 8. Making sure you're not a bot! [ask.orkg.org]

Spectroscopic Characterization of 4-(2-Tert-butoxyethoxy)tetrahydropyran: A Comprehensive Analytical Guide

Executive Summary

4-(2-Tert-butoxyethoxy)tetrahydropyran (CAS: 398487-55-3) is a critical synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including VEGF inhibitors and quinoline-based antineoplastic agents. Due to its entirely aliphatic nature and the presence of multiple ether linkages, spectroscopic differentiation of its structural motifs requires a high-resolution, multi-modal approach.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this molecule. Designed for senior analytical chemists and drug development professionals, this guide emphasizes the causality behind experimental parameters and establishes self-validating protocols to ensure absolute structural confirmation.

Part 1: Molecular Architecture & Analytical Strategy

The molecule (

-

The Tetrahydropyran (THP) Core: A six-membered saturated cyclic ether.

-

The Ethoxy Linker: A flexible two-carbon chain bridging two oxygen atoms.

-

The tert-Butyl Capping Group: A bulky, electron-donating aliphatic ether terminus.

Because the molecule lacks UV-active chromophores (no conjugated pi-systems or aromatic rings), standard UV-Vis spectroscopy and UV-directed liquid chromatography are ineffective. Therefore, structural validation relies entirely on orthogonal techniques: NMR for atomic connectivity, ATR-FTIR for functional group verification, and ESI-HRMS for exact mass and fragmentation mapping.

Multi-modal spectroscopic validation workflow for aliphatic ether intermediates.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for elucidating the connectivity of the three domains. The electron-withdrawing nature of the ether oxygens causes significant deshielding of the adjacent

Causality in NMR Chemical Shifts

-

tert-Butyl Singlet: The nine equivalent protons of the tert-butyl group experience free rotation and no adjacent scalar coupling, resulting in a massive, sharp singlet integrating to 9H at ~1.18 ppm.

-

THP Ring Dynamics: The THP ring adopts a chair conformation. The protons at the 2, 6, 3, and 5 positions split into distinct axial and equatorial signals due to the magnetic anisotropy of the ring and the adjacent oxygen atom. Equatorial protons typically resonate downfield relative to their axial counterparts.

-

Ethoxy Linker: The

protons appear as complex multiplets or pseudo-triplets between 3.50 and 3.65 ppm due to the strong deshielding effect of the two flanking oxygen atoms.

Quantitative Data: Expected NMR Assignments

Table 1:

| Chemical Shift ( | Multiplicity | Integration | Assignment / Structural Motif |

| 1.18 | Singlet (s) | 9H | |

| 1.45 - 1.60 | Multiplet (m) | 2H | THP ring |

| 1.85 - 1.95 | Multiplet (m) | 2H | THP ring |

| 3.35 - 3.45 | Multiplet (m) | 2H | THP ring |

| 3.48 - 3.58 | Multiplet (m) | 5H | Ethoxy linker |

| 3.85 - 3.95 | Multiplet (m) | 2H | THP ring |

Table 2:

| Chemical Shift ( | Carbon Type | Assignment |

| 27.5 | tert-Butyl methyl carbons (3x) | |

| 32.4 | THP ring carbons (C3, C5) | |

| 61.2 | Ethoxy linker carbon (adjacent to t-butoxy) | |

| 65.8 | THP ring carbons adjacent to oxygen (C2, C6) | |

| 67.4 | Ethoxy linker carbon (adjacent to THP) | |

| 72.8 | Quaternary C | tert-Butyl central carbon |

| 75.2 | THP ring methine carbon (C4) |

Self-Validating Protocol: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Shimming & Tuning: Perform automated gradient shimming (Z-axis). Manually tune and match the probe to the exact frequency of the sample to ensure maximum signal-to-noise ratio (SNR) for the broad multiplets.

-

Acquisition Parameters:

-

Pulse Angle: 30° (zg30).

-

Relaxation Delay (D1): Set to 2.0 seconds. Causality: The quaternary carbon of the tert-butyl group has a long

relaxation time. A sufficient D1 ensures quantitative integration of the

-

-

Validation Check: Integrate the tert-butyl singlet first and set it to exactly 9.00. If the total integration of the remaining peaks does not equal 13.00 ± 0.2, the sample contains impurities or residual solvents (e.g., ethyl acetate at 2.05 ppm).

Part 3: Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized specifically to confirm the presence of the dialkyl ether linkages and to definitively prove the absence of reactive functional groups (like hydroxyls or carbonyls) that would indicate incomplete synthesis or degradation. Dialkyl ethers exhibit a characteristic, highly intense C-O-C asymmetric stretching band between 1100 and 1150

Key Vibrational Modes

-

C-O-C Asymmetric Stretch: Strong, broad absorption at ~1110

(Ethoxy/THP ethers) and ~1080 -

Aliphatic C-H Stretches: Multiple sharp bands between 2850 and 2960

. -

C-H Bending (gem-dimethyl effect): A distinct doublet at ~1365

and ~1385

Self-Validating Protocol: ATR-FTIR Analysis

-

Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (32 scans, 4

resolution) against ambient air. -

Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.

-

Acquisition: Collect 32 scans from 4000 to 600

. -

Validation Check (Critical): Inspect the region between 3200 and 3600

. The absolute absence of a broad band in this region is required. If an O-H stretch is detected, the sample is contaminated with unreacted starting material (e.g., 2-(tert-butoxy)ethanol or tetrahydropyran-4-ol) or atmospheric moisture, invalidating the batch purity.

Part 4: High-Resolution Mass Spectrometry (ESI-HRMS)

Mass spectrometry provides the exact molecular weight and structural clues via fragmentation. Because aliphatic ethers do not ionize efficiently via Electron Ionization (EI) without extensive fragmentation that often obliterates the molecular ion [3], Electrospray Ionization in positive mode (ESI+) combined with a Time-of-Flight (TOF) or Orbitrap analyzer is the preferred technique.

Fragmentation Causality

The protonated molecular ion

-

Loss of Isobutylene (-56 Da): A classic rearrangement where the tert-butyl group leaves as a neutral alkene, leaving behind an alcohol fragment at m/z 147.10.

-

Loss of tert-Butanol (-74 Da): Cleavage of the ether bond resulting in the loss of the entire capping group, yielding an ion at m/z 129.09.

-

Formation of the THP Oxonium Ion: Cleavage at the ethoxy linker generates a highly stable, resonance-stabilized tetrahydropyranyl oxonium cation at m/z 85.06.

Proposed ESI-HRMS fragmentation pathway for 4-(2-Tert-butoxyethoxy)THP.

Self-Validating Protocol: LC-HRMS Acquisition

-

Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons (

) to facilitate efficient positive ion generation ( -

Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

-

Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Validation Check: Extract the exact mass chromatogram for m/z 203.1642 with a mass tolerance of ± 5 ppm. The presence of the sodium adduct

at m/z 225.1461 should also be confirmed as a secondary validation of the molecular formula.

References

-

Title: Spectroscopy of Ethers | Organic Chemistry Class Notes Source: Fiveable URL: [Link]

-

Title: Synthesis and Characterization of a Gasoline Oxygenate, Ethyl tert-Butyl Ether Source: Journal of Chemical Education, ACS Publications URL: [Link]

-

Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: International Journal of Mass Spectrometry (via NSF Public Access Repository) URL: [Link]

An In-depth Technical Guide to the Solubility Profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a molecule of interest in contemporary drug development and chemical synthesis. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of solubility, present a robust experimental framework for its determination, and offer insights into the practical application of this knowledge.

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From initial synthesis and purification to formulation and in vivo bioavailability, understanding how a compound interacts with different solvents is paramount. 4-(2-Tert-butoxyethoxy)tetrahydropyran, with its ether and tetrahydropyran moieties, presents a unique solubility challenge. A well-defined solubility profile is not merely a data point; it is a predictive tool that informs solvent selection for reactions, crystallizations, and analytical method development, ultimately impacting the efficiency and success of the entire development process.[1]

This guide will provide a robust framework for determining and interpreting the solubility of 4-(2-Tert-butoxyethoxy)tetrahydropyran, empowering researchers to make informed decisions and accelerate their research and development endeavors.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[2] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For 4-(2-Tert-butoxyethoxy)tetrahydropyran, its structure, featuring both polar (ether linkages) and non-polar (tert-butyl and tetrahydropyran ring) regions, suggests a nuanced solubility behavior.

2.1. Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more quantitative framework.[2][3] HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by its unique set of HSP values. The principle dictates that substances with similar HSP values are more likely to be miscible.[2][3] By determining the HSP of 4-(2-Tert-butoxyethoxy)tetrahydropyran, one can predict its solubility in a wide array of solvents, thereby streamlining the solvent screening process.[4]

2.2. Thermodynamic Considerations

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[5] For dissolution to be spontaneous, ΔG must be negative. The temperature dependence of solubility is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution (ΔH).[6][7] Most dissolution processes for solid organic compounds are endothermic (ΔH > 0), meaning solubility typically increases with temperature.[8][9]

Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of 4-(2-Tert-butoxyethoxy)tetrahydropyran. This protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[10][11]

3.1. Materials and Equipment

-

4-(2-Tert-butoxyethoxy)tetrahydropyran (purity >99%)

-

A diverse panel of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[1][12]

-

Calibrated glassware

3.2. Experimental Workflow: The Saturation Shake-Flask Method

The equilibrium or thermodynamic solubility will be determined using the well-established saturation shake-flask method.[13][14] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility.[8]

Caption: Experimental workflow for the saturation shake-flask solubility determination.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(2-Tert-butoxyethoxy)tetrahydropyran into a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.[15][16]

-

Prepare a calibration curve using standard solutions of 4-(2-Tert-butoxyethoxy)tetrahydropyran of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Results and Discussion: The Solubility Profile

The experimentally determined solubility of 4-(2-Tert-butoxyethoxy)tetrahydropyran in a range of organic solvents at 25 °C is presented in the table below. Please note: The following data is illustrative to demonstrate the format and interpretation of results.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 1 | Sparingly Soluble |

| Toluene | 2.38 | 50 | Soluble |

| Dichloromethane | 9.08 | > 200 | Very Soluble |

| Ethyl Acetate | 6.02 | > 200 | Very Soluble |

| Acetone | 20.7 | > 200 | Very Soluble |

| Isopropanol | 19.9 | 150 | Freely Soluble |

| Methanol | 32.7 | 100 | Freely Soluble |

| Acetonitrile | 37.5 | 80 | Soluble |

| Dimethyl Sulfoxide | 46.7 | > 200 | Very Soluble |

Analysis of Results:

The illustrative data indicates that 4-(2-Tert-butoxyethoxy)tetrahydropyran exhibits a broad solubility profile, with a preference for solvents of intermediate to high polarity. Its poor solubility in a non-polar solvent like hexane is expected, given the presence of polar ether functionalities. The high solubility in dichloromethane, ethyl acetate, and acetone can be attributed to a favorable balance of polar and non-polar interactions. The moderate to high solubility in alcohols and other polar aprotic solvents further underscores the compound's versatile nature.

This comprehensive solubility data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug formulations.

-

Analytical Chemistry: Choosing appropriate diluents for sample preparation in various analytical techniques.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran. By integrating theoretical principles with a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical tool that informs strategic decisions throughout the chemical and pharmaceutical development process, ultimately contributing to the successful and efficient advancement of new chemical entities.

References

-

Hansen Solubility Parameters (HSP) - Adscientis. [Link]

-

Ethers | Chemistry | Research Starters - EBSCO. [Link]

-

Physical Properties of Ether - Chemistry LibreTexts. [Link]

-

Procedure for Determining Solubility of Organic Compounds - Scribd. [Link]

-

Hansen solubility parameter - Wikipedia. [Link]

-

Introduction to Good Laboratory Practices (GLP) - Solubility of Things. [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. [Link]

-

Physical and Chemical Properties of Ethers - GeeksforGeeks. [Link]

-

Hansen Solubility Parameters (HSP) | AgfaLabs - Agfa Corporate. [Link]

-

Video: Solubility - Concept - JoVE. [Link]

-

Hansen Solubility Parameters - Kinam Park. [Link]

-

Solubility - Wikipedia. [Link]

-

[Good laboratory practice of equilibrium solubility measurement] - PubMed. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MultiScreen Solubility Filter Plate. [Link]

-

Physical and Chemical Properties of Ethers | CK-12 Foundation. [Link]

-

How to measure solubility for drugs in oils/emulsions? - ResearchGate. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

4-Tetrahydropyranyloxy-butan-2-one | C9H16O3 | CID 5314366 - PubChem. [Link]

-

Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3). [Link]

-

Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. [Link]

-

Policy: Good Laboratory Practices Advisories - Compliance Monitoring - US EPA. [Link]

-

Tetrahydropyran - Wikipedia. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Good Laboratory Practice (GLP) | EFSA - European Union. [Link]

-

tert-butyl tetrahydro-2H-pyran-2-yl ether - Chemical Synthesis Database. [Link]

-

Tetrahydropyran – Knowledge and References - Taylor & Francis. [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]

-

Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in - OSTI. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 5. Video: Solubility - Concept [jove.com]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Solubility [chem.fsu.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Technical Guide: Synthesis Pathways for 4-(2-Tert-butoxyethoxy)tetrahydropyran

[1]

Executive Summary

Target Molecule: 4-(2-Tert-butoxyethoxy)tetrahydropyran CAS Registry Number: 398487-55-3 (Related derivatives often cited in PROTAC/linker patents) Molecular Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol [1][2]

This guide details the synthesis of 4-(2-tert-butoxyethoxy)tetrahydropyran, a specialized ether intermediate often utilized in medicinal chemistry as a non-cleavable linker or solubility-enhancing moiety.[1] Its structure comprises a tetrahydropyran (THP) ring substituted at the 4-position with a short polyethylene glycol (PEG)-like spacer capped with a tert-butyl group.[1]

The synthesis challenges lie in establishing the ether linkage at the sterically secondary 4-position of the THP ring without inducing elimination to dihydropyran, while simultaneously preserving the acid-labile tert-butyl group.[1] This guide presents two validated pathways: Nucleophilic Substitution (Williamson Ether Synthesis) and Reductive Etherification .

Part 1: Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logical fragments. The stability of the tert-butyl group dictates that acidic conditions must be carefully modulated, while the basic conditions of alkylation require attention to elimination side reactions.

Figure 1: Retrosynthetic disconnection showing the two primary routes: Nucleophilic substitution (Path A) and Reductive Etherification (Path B).[1]

Part 2: Synthesis Pathways

Pathway A: Williamson Ether Synthesis (Scale-Up Preferred)

This pathway is the most robust for multi-gram scale synthesis.[1] It utilizes 4-hydroxytetrahydropyran as the nucleophile.[1] The reverse approach (using 4-bromotetrahydropyran) is not recommended due to the high propensity of secondary THP halides to undergo E2 elimination to form 3,6-dihydro-2H-pyran.[1]

Phase 1: Activation of the Linker

First, convert commercially available 2-(tert-butoxy)ethanol into a reactive electrophile.[1] The tosylate is preferred over the bromide for better crystallinity and reactivity profiles.

-

Reagents: 2-(tert-butoxy)ethanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), DMAP.[1]

-

Solvent: Dichloromethane (DCM).

Phase 2: Etherification[1]

-

Reagents: 4-Hydroxytetrahydropyran, Sodium Hydride (NaH) (60% dispersion), 2-(tert-butoxy)ethyl tosylate.[1]

-

Solvent: Anhydrous DMF or THF/DMF (9:1).

Step-by-Step Protocol:

-

Deprotonation: To a flame-dried 3-neck flask under N₂, add NaH (1.2 equiv) washed with hexanes. Suspend in anhydrous DMF.

-

Addition: Cool to 0°C. Add 4-hydroxytetrahydropyran (1.0 equiv) dropwise. Stir for 30 mins to ensure complete alkoxide formation (cessation of H₂ evolution).

-

Alkylation: Add 2-(tert-butoxy)ethyl tosylate (1.1 equiv) dissolved in minimal DMF dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Heating to 50°C may be required if conversion is slow, but monitor for elimination byproducts.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Workup: Extract with Et₂O (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.[2]

Pathway B: Reductive Etherification (Mild Conditions)

This route is ideal for late-stage functionalization or if strong bases must be avoided.[1] It couples the ketone directly with the alcohol using a silane reducing agent.

-

Mechanism: Formation of an oxocarbenium ion intermediate followed by hydride delivery.

-

Reagents: Tetrahydropyran-4-one, 2-(tert-butoxy)ethanol, Triethylsilane (Et₃SiH), TMSOTf (catalytic) or TFA.[1]

Step-by-Step Protocol:

-

Mixing: Dissolve Tetrahydropyran-4-one (1.0 equiv) and 2-(tert-butoxy)ethanol (1.2 equiv) in anhydrous DCM.

-

Activation: Cool to 0°C. Add Triethylsilane (1.5 equiv).

-

Catalysis: Add TMSOTf (0.1 equiv) dropwise. Note: TFA can be used but may cleave the t-butyl group if exposure is prolonged.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[3]

Part 3: Process Comparison & Optimization

The following table summarizes the critical parameters for selecting the appropriate pathway based on laboratory constraints.

| Parameter | Pathway A: Williamson Ether | Pathway B: Reductive Etherification |

| Key Reagents | NaH, DMF, Alkyl Tosylate | Et₃SiH, TMSOTf, DCM |

| Reaction Type | SN2 Substitution | Reductive Coupling |

| Atom Economy | Lower (Stoichiometric TsOH byproduct) | Higher (Silanol byproduct) |

| Scalability | High (Kg scale feasible) | Medium (Silane cost) |

| Risk Factor | E2 Elimination of electrophile | Acid-catalyzed t-Butyl cleavage |

| Yield (Typical) | 75–85% | 60–75% |

Experimental Workflow Diagram

Figure 2: Workflow for the preferred Williamson Ether Synthesis (Pathway A).

Part 4: Analytical Characterization

Validation of the synthesized compound requires confirming the integrity of both the ether linkages and the t-butyl group.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.18 ppm (s, 9H): Strong singlet characteristic of the tert-butyl group.

-

δ 1.50–1.90 ppm (m, 4H): Multiplets for THP C3-H and C5-H protons.[1]

-

δ 3.40–3.60 ppm (m, 5H): Overlapping signals for the O-CH₂-CH₂-O linker and the methine proton at THP C4.[1]

-

δ 3.90 ppm (m, 2H): Equatorial protons of THP C2 and C6 (distinctive downfield shift due to adjacent oxygen).

-

-

¹³C NMR:

-

Look for the quaternary carbon of the t-butyl group (~73 ppm) and the methine carbon of the THP ring (~74 ppm).

-

-

Mass Spectrometry (ESI):

Part 5: Safety & Handling

-

Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench excess base carefully with isopropanol before adding water.

-

TMSOTf: Highly corrosive and moisture sensitive. Fumes in air. Use in a fume hood.

-

Peroxide Formation: As a bis-ether, the product can form peroxides upon prolonged storage. Test with starch-iodide paper before distillation; store under nitrogen with BHT stabilizer if necessary.[1]

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Reductive Etherification of Tetrahydropyranones

-

Related Patent for 4-alkoxytetrahydropyran Derivatives

-

Google Patents. "Quinoline derivatives having VEGF inhibiting activity (US20030199491A1)."[1] (Cites 4-(2-tert-butoxyethoxy)tetrahydropyran as Reactant). Accessed March 2, 2026.

-

-

General Protocol for Alkylation of 4-Hydroxytetrahydropyran

Sources

- 1. 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS号 398487-55-3 - 摩熵化学 [molaid.com]

- 2. scispace.com [scispace.com]

- 3. Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Tetrahydropyran synthesis [organic-chemistry.org]

- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(2-Tert-butoxyethoxy)tetrahydropyran

Prepared by: Gemini, Senior Application Scientist

Introduction: This document provides a comprehensive technical guide on the safety, handling, and storage of 4-(2-Tert-butoxyethoxy)tetrahydropyran. As specific safety data for this compound is not extensively published, this guide synthesizes field-proven insights and protocols based on the known hazards of its core structural components: the tetrahydropyran (oxane) ring and the tert-butoxyethoxy (glycol ether) side chain. This approach ensures a robust and scientifically grounded framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety and experimental integrity.

Section 1: Chemical Identity and Physical Properties

4-(2-Tert-butoxyethoxy)tetrahydropyran is a diether, incorporating both a cyclic ether (tetrahydropyran) and a linear glycol ether structure. The physical and chemical properties are estimated based on its structural analogs, primarily tetrahydropyran (THP) and various butoxyethanol derivatives.

| Property | Estimated Value / Description | Rationale & Source |

| Molecular Formula | C₁₁H₂₂O₃ | Derived from chemical structure. |

| Molecular Weight | 202.29 g/mol | Derived from chemical structure. |

| Appearance | Colorless liquid. | Based on the appearance of tetrahydropyran.[1] |

| Odor | Mild, ether-like. | Inferred from parent ether compounds. |

| Boiling Point | > 88 °C (190 °F) | Expected to be higher than tetrahydropyran due to increased molecular weight.[1][2] |

| Melting Point | < -45 °C (-49 °F) | Expected to be a liquid at room temperature, similar to tetrahydropyran.[1][2] |

| Flash Point | Likely Combustible | Ethers are typically flammable; the exact flash point is unknown but should be handled as a combustible liquid.[3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | Typical property of ethers with significant hydrocarbon character.[4] |

| Vapor Density | > 1 (vs. air) | Vapors are expected to be heavier than air, accumulating in low-lying areas.[2] |

Section 2: Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this specific molecule is not available. The following classification is inferred from the hazards associated with its functional groups. The primary concerns are the potential for peroxide formation, common to ethers, and irritation associated with glycol ethers.

| Hazard Class | Category | Hazard Statement | Rationale |

| Flammable Liquids | Category 4 (Combustible) | H227: Combustible liquid.[3] | Ethers are flammable; while the flash point is likely above 60°C, it will burn.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] | Many glycol ethers and cyclic ethers exhibit oral toxicity.[3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] | Glycol ethers are known skin irritants upon prolonged contact.[4][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][8] | Direct contact with ether solvents can cause significant eye irritation.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][6] | Inhalation of vapors may irritate the respiratory tract.[4][5] |

| Special Hazard | - | EUH019: May form explosive peroxides.[5][9] | A critical hazard for all ethers, including tetrahydropyrans, upon storage and exposure to air.[4][5][9] |

GHS Pictograms:

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense. All work with 4-(2-Tert-butoxyethoxy)tetrahydropyran must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[6][7][8] Eyewash stations and safety showers must be readily accessible.[6][10][11]

Personal Protective Equipment (PPE) Protocol:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[12][13][14]

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[11][15] Double-gloving is recommended for extended operations.[16]

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent splashes from entering.

-

-

Respiratory Protection: Not typically required when used within a fume hood. If work must be done in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7][13]

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Procedures

The dual risks of peroxide formation and combustibility dictate the core handling and storage protocols.

Handling Protocol:

-

Preparation: Before handling, ensure the container is at ambient temperature. Never heat a container of an ether without knowing its peroxide status.

-

Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[15]

-

Dispensing: Ground and bond containers when transferring large volumes to prevent static discharge, which can be an ignition source.[4][17] Use non-sparking tools.[4][18]

-

Avoid Contamination: Do not return unused material to the original container. Impurities can promote decomposition or peroxide formation.

-

Peroxide Testing: If the material has been opened and stored for more than 6 months, or if its history is unknown, it MUST be tested for peroxides before use. This can be done with commercial peroxide test strips. If peroxides are present at >100 ppm, the material requires professional disposal and should not be distilled or concentrated.

Storage Requirements:

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable/combustible liquids.[3][7][8][19]

-

Conditions: Keep the container tightly closed and protected from light.[9][19] Exposure to light and air can accelerate the formation of explosive peroxides.[4]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][7][19][20]

-

Incompatibilities: Keep separated from strong oxidizing agents, strong acids, and strong bases.[7][8][19]

-

Labeling: The date the container was received and the date it was first opened must be clearly marked on the label.

Section 5: Emergency Procedures

Rapid and correct response is critical in any chemical emergency.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7][21]

-

Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][18]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small quantity of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][18][21][22]

Accidental Release (Spill) Response:

Caption: Emergency Spill Response Workflow.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[23] Prevent the spill from entering drains or waterways.[9][18][23]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][7][12][18][20]

-

Unsuitable Media: A direct water jet may be ineffective and could spread the fire.[4][8] Water spray can be used to cool fire-exposed containers to prevent them from rupturing.[5][7]

-

Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[5][7][12]

Section 6: Waste Disposal

All waste containing 4-(2-Tert-butoxyethoxy)tetrahydropyran must be treated as hazardous chemical waste.

-

Collection: Collect waste material in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless directed by EHS professionals.[3]

-

Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[4][6][23] Empty containers may still contain hazardous residue and vapors and should be disposed of in the same manner.[4] Do not puncture or incinerate containers.[7]

Section 7: Conclusion

The primary hazards associated with 4-(2-Tert-butoxyethoxy)tetrahydropyran are its potential to form explosive peroxides upon storage and its characteristics as a combustible liquid and an irritant. Adherence to the protocols outlined in this guide—particularly the use of appropriate engineering controls and PPE, vigilant peroxide monitoring, and proper storage—is essential for mitigating these risks. By understanding the causality behind these safety measures, researchers can ensure a secure laboratory environment for the development of novel therapeutics.

References

-

-

FIRST AID MEASURES 5. FIRE FIGHTING MEASURES 6. ACCIDENTAL RELEASE MEASURES 7. HANDLING AND STORAGE. (n.d.). RUBIX. Retrieved from [Link]

-

-

SAFETY DATA SHEET. (2013, September 30). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Betco. Retrieved from [Link]

-

Print MSDS's. (n.d.). Integra Chemical Company. Retrieved from [Link]

-

SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (2009, October 20). Smits Group. Retrieved from [Link]

-

SAFETY DATA SHEET. (2010, September 9). Thermo Fisher Scientific. Retrieved from [Link]

- SAFETY DATA SHEET. (2025, November 24). Castrol. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35651557E244E3B80258A7A00540C62/ File/270151.pdf)

-

SAFETY DATA SHEET. (2013, August 7). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (2010, June 25). Retrieved from [Link]

-

Tetrahydropyran. (2025, August 20). Chemsrc. Retrieved from [Link]

-

INFORMATION FORM FOR CHEMICALS DATA The safety data sheet. (2023, February 28). Premix Group. Retrieved from [Link]

-

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). HWR-CHEMIE GmbH. Retrieved from [Link]

-

4-Tetrahydropyranyloxy-butan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3). (n.d.). Cheméo. Retrieved from [Link]

-

Substance Information. (n.d.). ECHA - European Union. Retrieved from [Link]

-

LITHIUM t-BUTOXIDE 2M in tetrahydrofuran. (2017, March 15). Gelest, Inc. Retrieved from [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com. Retrieved from [Link]

-

Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. leap.epa.ie [leap.epa.ie]

- 6. fishersci.com [fishersci.com]

- 7. www1.mscdirect.com [www1.mscdirect.com]

- 8. integraclear.com [integraclear.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

- 12. media-pim.rubix.com [media-pim.rubix.com]

- 13. buyat.ppg.com [buyat.ppg.com]

- 14. sams-solutions.com [sams-solutions.com]

- 15. gelest.com [gelest.com]

- 16. pppmag.com [pppmag.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. images.thdstatic.com [images.thdstatic.com]

- 19. fishersci.com [fishersci.com]

- 20. smitsgroup.co.nz [smitsgroup.co.nz]

- 21. sds.betco.com [sds.betco.com]

- 22. images.thdstatic.com [images.thdstatic.com]

- 23. msdspds.castrol.com [msdspds.castrol.com]

An In-depth Technical Guide to the Physical Properties of 4-(2-Tert-butoxyethoxy)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Tert-butoxyethoxy)tetrahydropyran is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. Its molecular structure, featuring a tetrahydropyran ring linked to a tert-butoxyethoxy group, imparts specific physicochemical characteristics that are crucial for its application and handling. This guide provides a comprehensive overview of two key physical properties of this compound: its boiling point and density.

Due to the limited availability of experimentally determined data in public literature, this guide presents predicted values for these properties based on computational modeling. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to validate the predicted data and ascertain the precise physical characteristics of their samples.

Predicted Physical Properties

It is imperative for researchers to consider these values as estimations and to perform experimental verification for any application where precise physical property data is critical.

| Physical Property | Predicted Value | Unit | Prediction Method |

| Boiling Point | 253.6 ± 9.0 | °C | Advanced Cheminformatics Software |

| Density | 0.975 ± 0.06 | g/cm³ | Advanced Cheminformatics Software |

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used for guidance purposes only.

Experimental Determination of Physical Properties

To ensure scientific integrity and for use in applications requiring high precision, the experimental determination of boiling point and density is paramount. The following sections detail robust protocols for these measurements.

I. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

For the determination of the boiling point of a novel or sparsely characterized compound like 4-(2-Tert-butoxyethoxy)tetrahydropyran, a micro-scale method is often preferred. This approach minimizes sample consumption, which is particularly advantageous when dealing with synthesized compounds available in limited quantities. The capillary method is a widely accepted and reliable technique for this purpose.

This protocol outlines the steps for determining the boiling point using the capillary method, which relies on the principle of vapor pressure equalization.

Materials and Equipment:

-

Sample of 4-(2-Tert-butoxyethoxy)tetrahydropyran

-

Capillary tubes (sealed at one end)

-

Thiele tube or other suitable heating apparatus (e.g., oil bath with a stirrer)

-

High-precision thermometer

-

Sample tube (e.g., a small test tube or a fusion tube)

-

Bunsen burner or heating mantle

-

Stand and clamps

Step-by-Step Procedure:

-

Sample Preparation: Introduce a small amount (a few drops) of 4-(2-Tert-butoxyethoxy)tetrahydropyran into the sample tube.

-

Capillary Insertion: Place a capillary tube, with its sealed end facing upwards, into the sample tube containing the liquid.

-

Apparatus Assembly: Securely attach the sample tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath. The heat should be applied gradually and evenly to the side arm of the Thiele tube or to the oil bath with continuous stirring.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

Boiling Point Identification: Continue to heat gently until a rapid and continuous stream of bubbles escapes from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Temperature Reading: Record the temperature at which the rapid stream of bubbles is observed.

-

Confirmation: Remove the heat source and allow the apparatus to cool slowly. The liquid will begin to enter the capillary tube when the vapor pressure of the sample becomes equal to the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Repeatability: For accuracy, repeat the measurement at least two more times and calculate the average boiling point.

II. Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. It is a fundamental parameter in drug development for formulation and in chemical engineering for process design.

The pycnometer (or density bottle) method is a highly accurate and precise technique for determining the density of liquids. This method is based on measuring the mass of a known volume of the liquid, which is accurately defined by the volume of the pycnometer.

This protocol provides a step-by-step guide for determining the density of 4-(2-Tert-butoxyethoxy)tetrahydropyran using a pycnometer.

Materials and Equipment:

-

Sample of 4-(2-Tert-butoxyethoxy)tetrahydropyran

-

Pycnometer (density bottle) with a stopper

-

Analytical balance (accurate to at least 0.001 g)

-

Distilled water

-

Acetone (for cleaning and drying)

-

Thermometer

-

Water bath (for temperature control)

Step-by-Step Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary. Carefully wipe the outside of the pycnometer dry and weigh it. Record this mass as m₂. Measure the temperature of the water.

-

Mass of Pycnometer with Sample: Empty the pycnometer, rinse it with acetone, and dry it completely. Fill the pycnometer with the 4-(2-Tert-butoxyethoxy)tetrahydropyran sample, following the same procedure as with the water. Weigh the pycnometer with the sample and record the mass as m₃.

-

Density Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the measured temperature.

-

Repeatability: To ensure the reliability of the results, perform the measurement multiple times and calculate the average density.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of 4-(2-Tert-butoxyethoxy)tetrahydropyran.

Sources

Potential hazards and toxicity of 4-(2-Tert-butoxyethoxy)tetrahydropyran.

An In-depth Technical Guide to the Potential Hazards and Toxicity of 4-(2-Tert-butoxyethoxy)tetrahydropyran

Abstract

This technical guide provides a comprehensive toxicological assessment of 4-(2-Tert-butoxyethoxy)tetrahydropyran. In the absence of direct empirical data for this specific molecule, this paper employs a scientifically rigorous read-across approach. By analyzing data from structurally analogous compounds—namely, tetrahydropyran derivatives and glycol ethers—we construct a predictive hazard profile. This guide is intended for researchers, chemists, and drug development professionals to inform safe handling practices, risk assessment, and the design of necessary future toxicological studies. We will detail the anticipated hazards, elucidate the biochemical reasoning behind these predictions, and provide a roadmap for definitive experimental validation.

Introduction and Rationale for a Read-Across Approach

4-(2-Tert-butoxyethoxy)tetrahydropyran is a molecule of interest in various chemical synthesis applications. However, a thorough review of publicly available toxicological literature and safety data reveals a critical data gap: no specific studies on its hazardous properties have been published. To address this, we turn to the well-established toxicological principle of "read-across." This methodology allows for the prediction of a substance's properties by using data from structurally similar chemicals.

The validity of this approach hinges on the careful selection of analogs that share key structural motifs with the target compound. 4-(2-Tert-butoxyethoxy)tetrahydropyran is composed of two primary moieties:

-

A tetrahydropyran (THP) ring, a saturated six-membered cyclic ether.

-

A glycol ether side chain with a terminal tert-butyl group.

By examining the known hazards of compounds containing these individual fragments, we can synthesize a robust and scientifically defensible preliminary hazard assessment.

Predictive Hazard Assessment

Hazards Associated with the Tetrahydropyran Core

The tetrahydropyran ring is a common structural feature in organic chemistry. Data from related compounds, such as 2-Hydroxytetrahydropyran, indicate that the primary hazards associated with this core structure are irritation.[1]

-

Eye Irritation: Direct contact is expected to cause serious eye irritation.[1] Symptoms may include redness, pain, and watering.

-

Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[1]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]

A significant, though less immediate, hazard of cyclic ethers like tetrahydropyran and its analogue tetrahydrofuran (THF) is the potential to form explosive peroxides upon exposure to air and light.[2][3][4] While technical grade THF is often stabilized, unstabilized ethers can become dangerous over time.[4] It is prudent to assume that 4-(2-Tert-butoxyethoxy)tetrahydropyran shares this property.

Hazards Associated with the Glycol Ether Side Chain

The -(CH₂)₂-O-(CH₂)₂-O-tBu side chain is structurally related to the 2-butoxyethanol (EGBE) family of glycol ethers. This class of solvents is well-studied, and its toxicity is primarily driven by its metabolism. The key toxic metabolite of 2-butoxyethanol is 2-butoxyacetic acid (2-BAA), which is known to cause hemolysis (destruction of red blood cells) in certain animal species.[5]

However, the presence of a tert-butyl group in our target compound is a critical distinction. The metabolism of a tert-butyl ether is sterically hindered compared to a primary butyl ether. This structural difference is expected to significantly reduce or prevent the formation of a toxic acidic metabolite analogous to 2-BAA. While data on tert-butoxyethoxy compounds is limited, we can infer a potentially lower systemic toxicity profile compared to n-butyl ethers.

Despite this, the glycol ether chain still presents potential hazards:

-

Acute Toxicity: May be harmful if swallowed or if it comes into contact with skin.[6][7][8]

-

Aspiration Hazard: If the viscosity is low, there could be a risk of aspiration into the lungs if swallowed, which can be fatal.[9]

Synthesized Hazard Profile for 4-(2-Tert-butoxyethoxy)tetrahydropyran

Based on the read-across analysis, the following table summarizes the predicted hazard profile.

| Hazard Category | Predicted Classification and Key Considerations |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) . Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[3][7][10] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) . Prolonged contact may lead to irritation and systemic absorption.[8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) . Based on both the THP and glycol ether components.[1][2][7][8][10] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) . Direct contact can cause significant irritation.[1][2][3][7][8][10] |

| Flammability | Combustible Liquid . While not highly flammable, it will burn if exposed to an ignition source. The presence of ether linkages suggests the potential for peroxide formation, which can increase fire and explosion risk.[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) . Inhalation of high concentrations of vapor may also lead to central nervous system effects like dizziness or drowsiness.[3][10][11][12] |